Cas no 24014-18-4 (3-Methyl-1H-pyrrole-2-carbaldehyde)
3-Methyl-1H-pyrrole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-1H-pyrrole-2-carbaldehyde
- 1H-Pyrrole-2-carboxaldehyde,3-methyl-
- 2-formyl-3-methylpyrrole
- 3-methyl-1H-pyrrole-2-carboxaldehyde
- 3-Methyl-pyrrol-2-carbaldehyd
- 3-methylpyrrole-2-aldehyde
- 3-methyl-pyrrole-2-carbaldehyde
- 3-methylpyrrole-2-carboxaldehyde
- 24014-18-4
- SCHEMBL257666
- 3-Methylpyrrole-2-carbaldehyde
- AB01496
- methyl-pyrrolaldehyde
- CS-16291
- AKOS006347668
- A804233
- WBMRBLKBBVYQSD-UHFFFAOYSA-N
- SY013401
- DTXSID50465322
- BCP26043
- CS-0094722
- AMY14159
- A878059
- FT-0600479
- 3-methyl-pyrrole-2-carboxaldehyde
- MFCD00030343
- 1H-Pyrrole-2-carboxaldehyde,3-methyl-;3-Methylpyrrole-2-carbaldehyde
- Methyl-2-pyrrolecarboxaldehyde
- ZAA01418
- DB-046318
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- MDL: MFCD00030343
- Inchi: 1S/C6H7NO/c1-5-2-3-7-6(5)4-8/h2-4,7H,1H3
- InChI Key: WBMRBLKBBVYQSD-UHFFFAOYSA-N
- SMILES: O=CC1=C(C)C=CN1
Computed Properties
- Exact Mass: 109.05300
- Monoisotopic Mass: 109.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 92.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 32.9Ų
Experimental Properties
- Density: 1.14
- Boiling Point: 227.4°C at 760 mmHg
- Flash Point: 96.7°C
- Refractive Index: 1.589
- PSA: 32.86000
- LogP: 1.13560
3-Methyl-1H-pyrrole-2-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methyl-1H-pyrrole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM124590-100mg |
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24014-18-4 | 95%+ | 100mg |
$600 | 2021-08-05 | |
| Chemenu | CM124590-250mg |
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| Chemenu | CM124590-1g |
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| Chemenu | CM124590-1g |
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$314 | 2024-07-28 | |
| Chemenu | CM124590-5g |
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$1100 | 2024-07-28 | |
| Apollo Scientific | OR510123-100mg |
3-Methyl-1H-pyrrole-2-carbaldehyde |
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£64.00 | 2025-02-20 | |
| Alichem | A109007784-5g |
3-Methyl-1H-pyrrole-2-carbaldehyde |
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$1326.60 | 2023-09-02 | |
| Alichem | A109007784-10g |
3-Methyl-1H-pyrrole-2-carbaldehyde |
24014-18-4 | 97% | 10g |
$2231.10 | 2023-09-02 | |
| Alichem | A109007784-25g |
3-Methyl-1H-pyrrole-2-carbaldehyde |
24014-18-4 | 97% | 25g |
$3484.00 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1002381-1g |
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24014-18-4 | 95% | 1g |
$1200 | 2024-07-24 |
3-Methyl-1H-pyrrole-2-carbaldehyde Suppliers
3-Methyl-1H-pyrrole-2-carbaldehyde Related Literature
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Duy T. M. Chung,Phuong Vy Tran,Khiem Chau Nguyen,Pengzhi Wang,Jonathan S. Lindsey New J. Chem. 2021 45 13302
Additional information on 3-Methyl-1H-pyrrole-2-carbaldehyde
Introduction to 3-Methyl-1H-pyrrole-2-carbaldehyde (CAS No. 24014-18-4)
3-Methyl-1H-pyrrole-2-carbaldehyde, with the chemical formula C₆H₆O, is a versatile heterocyclic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the pyrrole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural importance in medicinal chemistry. The presence of both a methyl group and an aldehyde functionality makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The CAS number 24014-18-4 uniquely identifies this compound and distinguishes it from other isomers or analogs. Its molecular structure consists of a five-membered aromatic ring containing one nitrogen atom, substituted with a methyl group at the 3-position and an aldehyde group at the 2-position. This specific arrangement imparts unique reactivity patterns that make it useful in various synthetic transformations.
In recent years, 3-Methyl-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential applications in drug discovery. The pyrrole core is a common motif in many biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The aldehyde functionality serves as a reactive handle for further derivatization, allowing chemists to construct more elaborate molecular architectures.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of pyrrole-based pharmacophores. Researchers have leveraged its reactivity to develop novel scaffolds with enhanced pharmacological properties. For instance, studies have demonstrated its utility in generating derivatives that exhibit potent inhibitory activity against various enzymes and receptors implicated in human diseases.
Recent advancements in computational chemistry have further highlighted the significance of 3-Methyl-1H-pyrrole-2-carbaldehyde. Molecular modeling studies suggest that its structure can be optimized to improve binding affinity and selectivity in drug targets. These insights have guided experimental efforts to design more effective analogs with tailored biological activities.
The compound's versatility also extends to its applications in material science. Pyrrole derivatives are known to exhibit interesting electronic properties, making them suitable for use in organic semiconductors and light-emitting diodes (OLEDs). While not yet widely explored, 3-Methyl-1H-pyrrole-2-carbaldehyde holds promise as a building block for developing novel materials with enhanced performance characteristics.
From a synthetic chemistry perspective, 3-Methyl-1H-pyrrole-2-carbaldehyde serves as an excellent starting material for constructing more complex heterocyclic systems. Its reactivity allows for diverse functionalization strategies, including condensation reactions, oxidation processes, and nucleophilic additions. These transformations have enabled the preparation of a wide range of derivatives with potential applications in both academic research and industrial settings.
The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of pyrrole-based compounds. Several clinical trials are currently underway evaluating the efficacy of molecules derived from this scaffold in treating conditions such as cancer, inflammation, and infectious diseases. The success of these trials could pave the way for new treatments that incorporate derivatives of 3-Methyl-1H-pyrrole-2-carbaldehyde.
In conclusion, 3-Methyl-1H-pyrrole-2-carbaldehyde (CAS No. 24014-18-4) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this molecule, its importance is likely to grow even further, driving innovation in drug discovery and materials science.
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